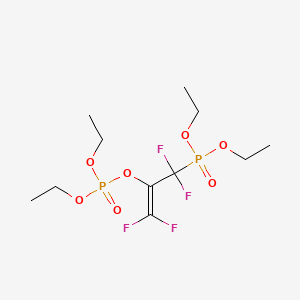

Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) is a useful research compound. Its molecular formula is C11H20F4O7P2 and its molecular weight is 402.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phosphonic acids and their derivatives, including phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester), are of significant interest in biological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, potential endocrine-disrupting effects, and stability in biological systems.

Overview of Phosphonic Acids

Phosphonic acids are organophosphorus compounds that have been recognized for their antibacterial properties and roles in medicinal chemistry. They often serve as structural analogs of phosphates and can interfere with various biological processes. The compound is a derivative that may exhibit unique properties due to its specific functional groups.

Antibacterial Activity

Phosphonic acids have been documented for their effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. For instance, compounds like fosfomycin have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The structural characteristics of phosphonic acid derivatives often enhance their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of Phosphonic Acid Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fosfomycin | E. coli | 8 µg/mL |

| Cidofovir | HSV | 0.5 µg/mL |

| Adefovir | HBV | 2 µg/mL |

| Phosphonic Acid Ester | Various | TBD |

Endocrine Disruption Potential

Recent studies have indicated that certain organophosphorus compounds, including diethyl phosphate (DEP), can disrupt endocrine functions. Chronic exposure to DEP has been linked to thyroid hormone disorders in rats, suggesting potential risks for human health . The molecular interactions between DEP and thyroid hormone-related enzymes indicate that phosphonic acid derivatives may also possess similar endocrine-disrupting capabilities.

Case Study: Effects of Diethyl Phosphate on Thyroid Hormones

A study assessed the impact of chronic DEP exposure on male rats, revealing:

- Hyperthyroidism Symptoms : Increased levels of thyroid hormones.

- Gene Expression Changes : Altered expression of genes related to thyroid hormone synthesis.

- Molecular Interactions : Strong interactions with enzymes involved in thyroid hormone metabolism.

Stability and Hydrolysis

The stability of phosphonic acid derivatives is crucial for their biological applications. Studies have shown that certain phosphonate esters maintain stability under various pH conditions and in the presence of biological fluids like rat plasma . The hydrolysis rates of these compounds can vary significantly based on the alkyl groups attached.

Table 2: Stability Data for Phosphonate Esters

| Compound | pH Level | Stability Duration | Hydrolysis Rate (h⁻¹) |

|---|---|---|---|

| Diethyl Ester | 1 | 24 h | Stable |

| Diisopropyl Ester | 11 | 24 h | Stable |

Properties

CAS No. |

74038-48-5 |

|---|---|

Molecular Formula |

C11H20F4O7P2 |

Molecular Weight |

402.21 g/mol |

IUPAC Name |

(3-diethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-en-2-yl) diethyl phosphate |

InChI |

InChI=1S/C11H20F4O7P2/c1-5-18-23(16,19-6-2)11(14,15)9(10(12)13)22-24(17,20-7-3)21-8-4/h5-8H2,1-4H3 |

InChI Key |

MYHZUIZKAADVJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(=C(F)F)OP(=O)(OCC)OCC)(F)F)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.